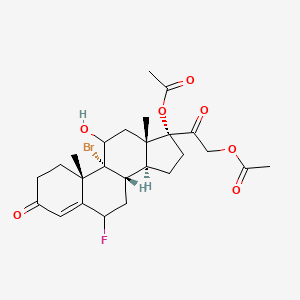
9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate is a synthetic steroid compound. It is characterized by the presence of bromine and fluorine atoms, along with hydroxyl and diacetate groups. This compound belongs to the class of corticosteroids, which are widely used for their anti-inflammatory and immunosuppressive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Bromination: Introduction of a bromine atom at the 9th position.
Fluorination: Introduction of a fluorine atom at the 6th position.
Hydroxylation: Addition of a hydroxyl group at the 11th position.
Acetylation: Addition of acetate groups at the 17th and 21st positions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions.
- Purification steps such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield ketones or aldehydes.
- Reduction may yield alcohols.
- Substitution may yield derivatives with different functional groups.
科学研究应用
9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate involves binding to glucocorticoid receptors in cells. This binding leads to:
Modulation of gene expression: Activation or repression of specific genes involved in inflammation and immune response.
Inhibition of pro-inflammatory cytokines: Reduction of cytokine production and release.
Suppression of immune cell activity: Decreased activity of immune cells such as T cells and macrophages.
相似化合物的比较
Similar Compounds
9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate: Similar structure with fluorine at the 9th position and hydroxyl groups at the 11th and 17th positions.
6alpha,16alpha-9-bromo-6-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate: Contains both bromine and fluorine atoms with hydroxyl groups at the 11th and 17th positions.
Uniqueness
The uniqueness of 9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
54604-74-9 |
|---|---|
分子式 |
C25H32BrFO7 |
分子量 |
543.4 g/mol |
IUPAC 名称 |
[2-[(8S,9R,10S,13S,14S,17R)-17-acetyloxy-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H32BrFO7/c1-13(28)33-12-21(32)24(34-14(2)29)8-6-16-17-10-19(27)18-9-15(30)5-7-22(18,3)25(17,26)20(31)11-23(16,24)4/h9,16-17,19-20,31H,5-8,10-12H2,1-4H3/t16-,17-,19?,20?,22-,23-,24-,25-/m0/s1 |
InChI 键 |
MJASUOHMKCQDRV-JQONZFQMSA-N |
手性 SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@]3([C@H]2CC(C4=CC(=O)CC[C@@]43C)F)Br)O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)Br)O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)
![4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)
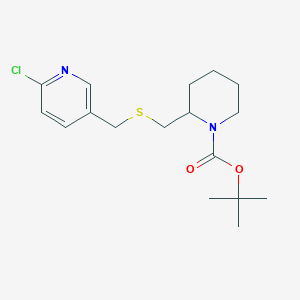

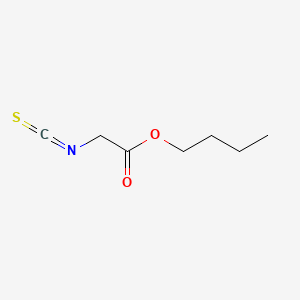
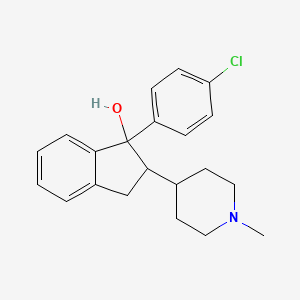

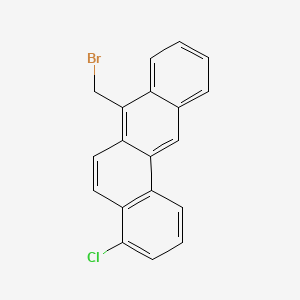
![5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13955286.png)

![4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13955307.png)

![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
